molecular formula C13H10ClNOS B4723043 7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No. B4723043
M. Wt: 263.74 g/mol
InChI Key: RPAWZMIMTDYBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one, also known as CP-55,940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis, and has been shown to interact with the same cannabinoid receptors in the brain and body.

Mechanism of Action

7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one acts by binding to cannabinoid receptors in the brain and body, specifically the CB1 and CB2 receptors. This binding triggers a cascade of signaling events that can modulate various physiological processes, including pain perception, inflammation, and appetite regulation.
Biochemical and Physiological Effects:
7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has been shown to have a number of biochemical and physiological effects, including the modulation of pain perception, the reduction of inflammation, and the regulation of appetite. This compound has also been shown to affect the release of neurotransmitters in the brain, including dopamine and serotonin, which can have a significant impact on mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one in lab experiments is its ability to selectively activate cannabinoid receptors, allowing researchers to study the specific effects of these receptors on various physiological processes. However, one of the limitations of using this compound is its potential for non-specific binding, which can lead to false positive results.

Future Directions

There are a number of potential future directions for research on 7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one, including the development of more selective compounds that can target specific cannabinoid receptors, the investigation of its potential for the treatment of various neurological and psychiatric disorders, and the exploration of its potential as an analgesic in cancer patients. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in clinical settings.

Scientific Research Applications

7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Research studies have shown that this compound can activate cannabinoid receptors in the brain and body, leading to the modulation of pain signals and the reduction of pain perception.

properties

IUPAC Name

7-(4-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNOS/c14-9-3-1-8(2-4-9)10-7-12(16)15-11-5-6-17-13(10)11/h1-6,10H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAWZMIMTDYBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CS2)NC1=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
Reactant of Route 2
7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
Reactant of Route 3
7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
Reactant of Route 4
7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
Reactant of Route 5
7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
Reactant of Route 6
7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

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